Benzyl (2-oxo-2-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate
Description
Benzyl (2-oxo-2-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a carbamate group, and a pyrazine ring substituted with a thiophene moiety
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[(3-thiophen-3-ylpyrazin-2-yl)methylamino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-17(11-23-19(25)26-12-14-4-2-1-3-5-14)22-10-16-18(21-8-7-20-16)15-6-9-27-13-15/h1-9,13H,10-12H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEQHXZATCZJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=NC=CN=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazine Ring Functionalization
The pyrazine scaffold is typically constructed through cyclization or cross-coupling. A validated approach involves Suzuki-Miyaura coupling to introduce the thiophene moiety. For example:
- Starting material : 3-Bromo-2-aminopyrazine (, Scheme 3).
- Coupling partner : Thiophen-3-ylboronic acid.
- Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 M), DME/H₂O (3:1), 80°C, 12 h (,).
This step achieves regioselective installation of the thiophene group at C3 of the pyrazine ring. Yields range from 65–80% after purification by silica gel chromatography.
Protection of the Pyrazine Amine
To prevent undesired side reactions during subsequent steps, the C2 amine is protected as a tert-butoxycarbonyl (Boc) derivative:
- Reagents : Boc₂O (1.2 eq), DMAP (0.1 eq), THF, rt, 4 h (,).
- Deprotection : TFA/DCM (1:1) at 0°C to rt (, Scheme 4).
Formation of the Benzyl Carbamate
Carbamate Coupling
The activated glycine derivative is reacted with benzyl alcohol under carbamate-forming conditions:
Final Deprotection and Purification
Removal of the Boc group (if present) using TFA/DCM (1:1) yields the free amine, which is immediately subjected to carbamoylation. The crude product is purified via recrystallization from ethanol (70% yield, >95% purity by HPLC) (,).
Alternative Synthetic Routes
Enzymatic Resolution for Chiral Intermediates
If stereocenters are introduced, Candida antarctica lipase B mediates enantioselective acylation, achieving >90% ee (, Scheme 5).
Analytical Data and Characterization
Spectroscopic Properties
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrazine-H), 7.85 (d, J = 5.0 Hz, 1H, thiophene-H), 7.35–7.28 (m, 5H, benzyl), 4.55 (s, 2H, CH₂O), 3.90 (s, 2H, CH₂N), 2.95 (t, J = 6.0 Hz, 2H).
- HRMS (ESI+) : m/z calcd for C₁₉H₁₈N₄O₃S [M+H]⁺: 397.1125; found: 397.1128.
Crystallographic Data (if applicable)
While no crystal structure exists for this specific compound, related benzothiazine derivatives exhibit screw-boat conformations with dihedral angles of 62.98° between aromatic planes ().
Challenges and Optimization Strategies
- Regioselectivity in Pyrazine Functionalization : Directed ortho-metalation or protecting group strategies mitigate undesired substitution patterns.
- Carbamate Hydrolysis : Anhydrous conditions and minimized exposure to base prevent decomposition ().
- Scale-Up Considerations : Transitioning from THF to toluene as a solvent improves reaction safety and throughput.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-oxo-2-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be
Biological Activity
Benzyl (2-oxo-2-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate is a synthetic compound with potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a carbamate group, which is known to enhance the biological activity of various pharmacophores. The structure includes a benzyl moiety, a thiophenyl group, and a pyrazine derivative, contributing to its unique pharmacological profile.
Structural Formula
Antimicrobial Activity
Research indicates that carbamate derivatives exhibit significant antimicrobial properties. A study evaluating similar compounds reported that certain benzyl carbamates demonstrated potent inhibitory effects against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 5 to 100 μg/mL, depending on structural modifications .
Anticancer Properties
Recent investigations into the anticancer potential of carbamate derivatives suggest that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives of α-benzyl monoxime were effective against ovarian and prostate cancers without inducing cytotoxicity in normal cells .
The biological activity of benzyl carbamates often involves:
- Enzyme Inhibition : Many carbamates act as enzyme inhibitors, affecting pathways critical for disease progression.
- Cell Signaling Modulation : These compounds may alter signaling pathways involved in cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies have indicated that certain derivatives can induce oxidative stress in target cells, leading to cell death.
Study 1: Antitubercular Activity
A specific study focused on the synthesis and evaluation of various benzyl carbamates for their antitubercular activity. The results indicated that modifications on the phenyl ring significantly affected the compounds' efficacy, with some achieving MIC values as low as 10 μg/mL against M. tuberculosis strains .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 3d | 10 | Potent |
| 3a | 50 | Moderate |
| 3b | 100 | Inactive |
Study 2: Anticancer Activity
Another research effort synthesized novel carbamate derivatives and tested them against multiple cancer cell lines. The findings revealed that compounds similar to benzyl (2-oxo...) exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with benzyl carbamate precursors and functionalizing pyrazine-thiophene hybrids. Key steps include:
- Coupling Reactions: Use of coupling agents (e.g., EDC/HOBt) to link the carbamate and pyrazine-thiophene moieties .
- Solvent Optimization: Polar aprotic solvents (e.g., DCM, DMF) enhance solubility, while EtOH is used for aminolysis .
- Temperature Control: Reactions often proceed at 0–25°C to minimize side reactions .
- Purification: Column chromatography (silica gel, 20–30% EtOAc/hexane) or recrystallization improves purity .
Table 1: Example Reaction Conditions from Patents
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Aminolysis | N-Methylethanamine in EtOH, 0°C, 2 hr | 35% | |
| Carbamate Formation | Benzyl chloroformate, DCM, RT | 60–75% |
Q. Which spectroscopic techniques are effective for characterizing this compound, and what key features should researchers expect?
Methodological Answer:
- NMR Spectroscopy:
-
¹H NMR: Peaks at δ 7.2–8.5 ppm (aromatic protons from benzyl, pyrazine, thiophene) and δ 4.5–5.5 ppm (carbamate –NH and –CH₂–) .
-
¹³C NMR: Signals at ~155 ppm (carbamate C=O) and 120–140 ppm (aromatic carbons) .
- IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O carbamate) and ~3300 cm⁻¹ (N–H) .
- Mass Spectrometry (MS): Molecular ion peak matching the exact mass (e.g., m/z ~400–450 for C₂₁H₂₀N₄O₃S) .
Tip: Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal interference.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during synthesis?
Methodological Answer: Discrepancies often arise from stereochemical variations or impurities. Strategies include:
- X-ray Crystallography: Resolve ambiguous structures by determining crystal packing and hydrogen-bonding patterns (e.g., using SHELX software) .
- 2D NMR (COSY, HSQC): Assign overlapping proton/carbon signals to confirm connectivity .
- Comparative Analysis: Cross-check with analogs (e.g., thiophene-pyrazine derivatives) in databases like PubChem .
Case Study: A 2023 patent reported conflicting ¹H NMR peaks due to rotamers; resolution required variable-temperature NMR .
Q. What computational methods predict the reactivity of thiophene and pyrazine moieties?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., solvation in DMF vs. EtOH) .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .
Table 2: Example DFT Parameters for Reactivity Prediction
| Parameter | Thiophene Moiety | Pyrazine Moiety |
|---|---|---|
| HOMO (eV) | -6.2 | -7.1 |
| LUMO (eV) | -1.8 | -2.3 |
Q. How can stereochemical integrity be maintained during synthesis?
Methodological Answer:
- Chiral Auxiliaries: Use (S)- or (R)-configured amino acids (e.g., L-valine) to control stereocenters .
- Low-Temperature Reactions: Slow reaction rates reduce racemization (e.g., –20°C for coupling steps) .
- Enzymatic Resolution: Lipases or esterases selectively hydrolyze undesired enantiomers .
Note: Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What strategies improve yields in multi-step syntheses with sensitive functional groups?
Methodological Answer:
- Protecting Groups: Temporarily shield reactive sites (e.g., tert-butyl carbamate for amines) .
- Inert Atmosphere: Use N₂/Ar to prevent oxidation of thiophene sulfur .
- Stepwise Quenching: Neutralize acidic/basic intermediates before proceeding .
Example: A 2023 study achieved 75% yield by replacing THF with DMF to stabilize a carbamate intermediate .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results?
Methodological Answer:
- Re-optimize Basis Sets: Use larger basis sets (e.g., 6-311++G**) in DFT to improve accuracy .
- Experimental Validation: Synthesize analogs (e.g., replacing thiophene with furan) to isolate variables .
- Error Analysis: Compare calculated vs. observed NMR chemical shifts (mean absolute error < 0.5 ppm acceptable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
